Sulofenur metabolite V is a compound related to the pharmacological agent sulofenur, which is primarily studied for its potential anti-cancer properties. Sulofenur itself is classified as a sulfonylurea compound and has been investigated for its role in inhibiting tumor-induced angiogenesis. The specific metabolite V has garnered attention due to its metabolic pathways and implications in toxicity, particularly concerning the formation of p-chloroaniline, a known toxic compound.
Sulofenur was originally developed as an anti-cancer drug, specifically targeting angiogenesis, which is the formation of new blood vessels from existing vasculature. This process is crucial in tumor growth and metastasis. Sulofenur metabolite V is classified under the broader category of sulfonylureas, which are compounds that contain a sulfonyl group attached to urea. Its chemical structure can influence its biological activity and toxicity profiles.
The synthesis of sulofenur metabolite V involves several steps, primarily focusing on the modification of the parent compound sulofenur. Traditional synthesis methods for related compounds often include:
The molecular structure of sulofenur metabolite V can be characterized by its unique arrangement of atoms, primarily focusing on the sulfonyl and urea functional groups. Detailed structural data can be obtained through techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into molecular weight and fragmentation patterns.
Sulofenur metabolite V undergoes various chemical reactions that are pivotal for its metabolic pathway:
The mechanism of action for sulofenur metabolite V primarily revolves around its ability to inhibit angiogenesis:
The physical and chemical properties of sulofenur metabolite V are essential for understanding its behavior in biological systems:
Sulofenur metabolite V has potential applications in scientific research, particularly in cancer biology:
The diarylsulfonylurea class was discovered through systematic screening of compounds disrupting mitochondrial function. Sulofenur was selected for clinical development due to its potent efficacy against colon adenocarcinoma (CX-1), mammary carcinoma (MX-1), and lung carcinoma (LX-1) xenografts, achieving tumor growth inhibition exceeding 90% in preclinical models [9]. Early pharmacokinetic studies revealed extensive metabolism of sulofenur, with <5% excreted unchanged in urine. Four primary metabolites were characterized:
Table 1: Metabolic Conversion Rates of Sulofenur Across Species
| Species | Metabolite V Production (% of total metabolites) | Dominant Metabolic Pathway |
|---|---|---|
| Mouse | 15–18% | 3-hydroxylation/oxidation |
| Rat | 22–25% | 3-hydroxylation/oxidation |
| Monkey | 8–10% | 1-hydroxylation/oxidation |
| Human | 12–15% | Mixed oxidation |
Data derived from radiolabeled studies using [¹⁴C-p-chlorophenyl]sulofenur [4]
Metabolite V was consistently identified in all species but exhibited species-specific production rates. Its formation involves cytochrome P450-mediated oxidation of the indane ring at the 3-position, followed by dehydrogenation to the ketone [2] [4]. This pathway competed with 1-hydroxy/keto routes, with rodents showing higher affinity for 3-position modifications. The conserved detection of Metabolite V in human trials underscored its translational relevance [4].
Metabolite V contributed significantly to sulofenur's antitumor efficacy through pH-dependent cytotoxicity. In vitro studies demonstrated that under acidic conditions (pH 6.5), the accumulation of Metabolite V increased 4.7-fold in HT-29 colon carcinoma cells compared to physiological pH [9]. This pH selectivity aligned with the acidic tumor microenvironment, suggesting a tumor-targeting mechanism.
In xenograft models, Metabolite V correlated with tumor growth delay:
Table 2: Antitumor Activity of Sulofenur and Metabolite V in Human Xenografts
| Tumor Model | Sulofenur Efficacy (TGI%) | Metabolite V Efficacy (TGI%) | Dosing Schedule |
|---|---|---|---|
| CX-1 colon | 92% | 78% | 100 mg/kg/day × 5 days |
| LX-1 lung | 85% | 70% | 150 mg/kg/day × 7 days |
| Rh30 rhabdomyosarcoma | 88% | 62% | 75 mg/kg/day × 10 days |
TGI% = Tumor growth inhibition; Data compiled from xenograft studies [9]
Mechanistically, Metabolite V disrupted mitochondrial function by inhibiting electron transport chain complexes I and III, reducing ATP synthesis by 67% in isolated tumor mitochondria at 50μM concentrations [9]. This energy-depleting effect induced G0/G1 cell cycle arrest in non-proliferating tumor cells, a unique advantage over cell cycle-dependent agents [9]. Albumin binding studies revealed that Metabolite V, like sulofenur, exhibited >95% serum protein binding, restricting its volume of distribution but prolonging tumor exposure [9].
Metabolite V exemplified the dual role of biotransformation in anticancer pharmacology:
Bioactivation Pathways
Detoxification Limitations
Metabolite V thus embodied the therapeutic-toxicologic paradox: Its antitumor potency was counterbalanced by systemic toxicity from downstream metabolites. Second-generation diarylsulfonylureas (e.g., LY295501) replaced the p-chlorophenyl group with dichlorophenyl to minimize hydrolytic toxicity while retaining the 3-ketoindane motif essential for mitochondrial activity [9].
Metabolic Competition
The interplay between metabolic pathways determined clinical outcomes:
graph LR A[Sulofenur] --> B[1-Hydroxylation] --> C[Metabolite II/III] A --> D[3-Hydroxylation] --> E[Metabolite IV/V] E --> F[Antitumor Activity] E --> G[p-Chloroaniline] --> H[Methemoglobinemia] Patients with high 3-hydroxylase activity (generating Metabolite V) showed superior disease stabilization (42% vs. 15% in low-metabolizers) but required more frequent dose reductions (31% vs. 9%) due to hematotoxicity [1] [4]. This metabolic bottleneck ultimately limited sulofenur's clinical utility despite its mechanistic novelty.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5